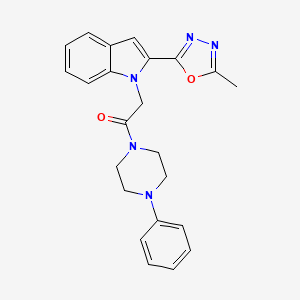

2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2/c1-17-24-25-23(30-17)21-15-18-7-5-6-10-20(18)28(21)16-22(29)27-13-11-26(12-14-27)19-8-3-2-4-9-19/h2-10,15H,11-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOPVKHPNUJYFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCN(CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a derivative of oxadiazole and indole structures, which have been extensively studied for their biological activities. This paper aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C20H20N4O2 |

| Molecular Weight | 360.41 g/mol |

| CAS Number | 18569282 |

| IUPAC Name | This compound |

Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities, particularly as kinase inhibitors. The specific mechanisms of action for this compound are believed to include:

- Inhibition of Kinases : Studies have shown that oxadiazole derivatives can inhibit various kinases such as EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and FAK (Focal Adhesion Kinase) . This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.

- Apoptotic Induction : The compound has been observed to increase the expression levels of pro-apoptotic proteins such as p53 and caspase-3 in certain cancer cell lines, suggesting its potential use in cancer therapy .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of compounds similar to this compound. For instance:

- A study demonstrated that derivatives with oxadiazole scaffolds exhibited significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). The IC50 values ranged from nanomolar to micromolar concentrations .

Neuropharmacological Effects

Additionally, compounds featuring piperazine rings have been linked to neuropharmacological effects. They may act as serotonin receptor modulators, which could be beneficial in treating psychiatric disorders .

Study on Antiproliferative Effects

In a recent study involving the synthesis and evaluation of new oxadiazole derivatives, it was found that certain compounds showed promising antiproliferative effects against human cancer cell lines. For example:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Apoptosis via caspase activation |

| Compound B | PANC-1 | 2.41 | Cell cycle arrest |

These findings suggest that modifications in the chemical structure can significantly enhance biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.